molecular formula C25H24N2O2S2 B2743061 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 954600-39-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2743061
CAS No.: 954600-39-6
M. Wt: 448.6
InChI Key: LLYKLSRTZVYOIG-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a complex organic compound featuring a unique structure that combines elements of isoquinoline, thiophene, and naphthalene sulfonamide. This compound’s multifaceted structure contributes to its versatility in various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving:

  • Formation of the isoquinoline derivative: : This involves the hydrogenation of isoquinoline derivatives under specific conditions.

  • Introduction of the thiophene ring: : Typically, a palladium-catalyzed cross-coupling reaction is employed to introduce the thiophene moiety.

  • Sulfonamide formation: : Naphthalene-1-sulfonyl chloride reacts with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production often scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow synthesis might be employed for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: : Possible through agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Commonly achieved with reducing agents such as lithium aluminium hydride.

  • Substitution: : The thiophene and isoquinoline rings can be sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogenation agents, alkylating agents.

Major Products

Oxidation often leads to the formation of sulfoxides and sulfones, while reduction can produce amines and altered heterocyclic rings. Substitution reactions typically yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, it serves as a building block for more complex molecules. Its ability to undergo multiple types of chemical reactions makes it a versatile precursor.

Biology

The compound has shown potential in biochemical studies due to its structural features that mimic natural biological molecules.

Medicine

It is investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents targeting specific pathways in diseases.

Industry

Used in material science, particularly in developing specialized polymers and as intermediates in dye production.

Mechanism of Action

Effects and Pathways

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide interacts with cellular receptors, potentially inhibiting or activating specific molecular pathways. Its sulfonamide group is often crucial for binding to enzymes or receptors, altering their activity.

Molecular Targets

It targets proteins involved in signal transduction, metabolic pathways, and gene expression regulation. The interaction with these targets often involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and heterocyclic groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanamine

Uniqueness

Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide's combination of naphthalene, thiophene, and sulfonamide groups imparts unique chemical reactivity and biological activity. This makes it particularly valuable in fields that require precise interaction with complex biological systems or materials with specific chemical properties.

This compound's unique structural characteristics and versatile applications make it a significant subject of study in various scientific domains. How's that for a deep dive?

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a naphthalene sulfonamide core linked to a 3,4-dihydroisoquinoline moiety and a thiophene ring. This unique arrangement is believed to contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of naphthalene sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound (N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide) demonstrated an IC₅₀ value of 8.22 µM against human astrocytoma cells (1321 N1) after 24 hours of exposure, comparable to the standard drug doxorubicin . This suggests that the naphthalene sulfonamide scaffold may be effective in targeting cancer cells.

Table 1: Cytotoxic Activity of Naphthalene Sulfonamide Derivatives

Compound NameCell LineIC₅₀ (µM)Reference
10f1321 N1 (astrocytoma)8.22
Doxorubicin1321 N11.1

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A study evaluating various arylsulfonamide derivatives found that many exhibited strong antifungal activity against several phytopathogenic fungi. For example, compounds were tested at concentrations of 50 µg/mL, showing significant inhibition rates and establishing structure-activity relationships (SAR) that highlight the importance of substituent positions on the aromatic rings for enhancing activity .

Table 2: Antifungal Activity of Aryl Sulfonamide Derivatives

Compound NameFungi TestedInhibition Rate (%)EC₅₀ (µg/mL)Reference
Compound 8Various fungi>90%8.88 - 19.88
Compound 10F. oxysporum91.7%-

The mechanism by which these compounds exert their biological effects is multifaceted. For anticancer activities, studies suggest that naphthalene sulfonamides may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival . Additionally, their ability to cross the blood-brain barrier enhances their therapeutic potential for treating central nervous system cancers .

In terms of antimicrobial action, the presence of specific functional groups in the structure is critical for binding to target enzymes or receptors in pathogens, thereby disrupting their metabolic processes .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of naphthalene sulfonamide derivatives as inhibitors of fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic diseases. The study revealed that certain derivatives exhibited binding affinities comparable to established inhibitors, suggesting their potential as therapeutic agents for conditions like diabetes and atherosclerosis .

Moreover, molecular docking studies have shown promising binding energies for these compounds with various biological targets, indicating their potential for further development in drug design .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S2/c28-31(29,25-11-5-9-20-7-3-4-10-23(20)25)26-16-24(22-13-15-30-18-22)27-14-12-19-6-1-2-8-21(19)17-27/h1-11,13,15,18,24,26H,12,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYKLSRTZVYOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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